Dec-4-ene-1,5,10-tricarboxylic acid
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Overview
Description
Dec-4-ene-1,5,10-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups (−COOH) attached to a decene backbone. This compound is part of the tricarboxylic acid family, which includes well-known compounds such as citric acid . Tricarboxylic acids are significant in various biochemical processes, including the citric acid cycle, which is fundamental to cellular respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dec-4-ene-1,5,10-tricarboxylic acid typically involves the functionalization of a decene backbone with carboxyl groups. One common method is the hydroformylation of decene followed by oxidation to introduce the carboxyl groups. The reaction conditions often include the use of catalysts such as rhodium complexes and high-pressure carbon monoxide and hydrogen gas .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroformylation processes followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Dec-4-ene-1,5,10-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products Formed
Oxidation: Higher carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Esters and amides.
Scientific Research Applications
Dec-4-ene-1,5,10-tricarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dec-4-ene-1,5,10-tricarboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can participate in the citric acid cycle, contributing to energy production and metabolic regulation. The compound’s carboxyl groups allow it to form complexes with metal ions, influencing enzymatic activities and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Dec-4-ene-1,5,10-tricarboxylic acid is unique due to its decene backbone, which provides distinct chemical properties and reactivity compared to other tricarboxylic acids. Its structure allows for specific interactions and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
61421-98-5 |
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Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
dec-4-ene-1,5,10-tricarboxylic acid |
InChI |
InChI=1S/C13H20O6/c14-11(15)8-3-1-2-6-10(13(18)19)7-4-5-9-12(16)17/h7H,1-6,8-9H2,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
VGMBOISSKWCYMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=CCCCC(=O)O)C(=O)O)CCC(=O)O |
Origin of Product |
United States |
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